Cas no 119737-34-7 (N-methyl-4-piperidin-4-ylbenzenesulfonamide)
N-methyl-4-piperidin-4-ylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-methyl-4-piperidin-4-ylbenzenesulfonamide
- N-Methyl-4-(4-piperidinyl)benzenesulphonamide
- N-METHYL-4-PIPERIDIN-4-YL-BENZENESULFONAMIDE
- DB-335396
- 119737-34-7
- N-METHYL-4-(PIPERIDIN-4-YL)BENZENESULFONAMIDE
- N-Methyl-4-(4-piperidyl)benzenesulfonamide
- N-Methyl-4-(piperidin-4-yl)benzene-1-sulfonamide
- SCHEMBL2626601
- DTXSID10622151
- A1-78606
- MFCD11501477
- SY267681
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- MDL: MFCD11501477
- Inchi: 1S/C12H18N2O2S/c1-13-17(15,16)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11,13-14H,6-9H2,1H3
- InChI Key: LNIUYLMAURGKFB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C1CCNCC1)(NC)(=O)=O
Computed Properties
- Exact Mass: 254.10889899g/mol
- Monoisotopic Mass: 254.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.6Ų
N-methyl-4-piperidin-4-ylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1197280-1g |
N-Methyl-4-(4-piperidyl)benzenesulfonamide |
119737-34-7 | 95% | 1g |
$1320 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596599-1g |
N-methyl-4-(piperidin-4-yl)benzenesulfonamide |
119737-34-7 | 98% | 1g |
¥1800.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1197280-1g |
N-Methyl-4-(4-piperidyl)benzenesulfonamide |
119737-34-7 | 95% | 1g |
$1320 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1197280-1g |
N-Methyl-4-(4-piperidyl)benzenesulfonamide |
119737-34-7 | 95% | 1g |
$1320 | 2025-02-28 |
N-methyl-4-piperidin-4-ylbenzenesulfonamide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-methyl-4-piperidin-4-ylbenzenesulfonamide
Comprehensive Overview of N-methyl-4-piperidin-4-ylbenzenesulfonamide (CAS No. 119737-34-7): Properties, Applications, and Research Insights
N-methyl-4-piperidin-4-ylbenzenesulfonamide (CAS No. 119737-34-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This sulfonamide derivative, characterized by a piperidine ring and a methylbenzenesulfonamide moiety, serves as a versatile intermediate in drug discovery. Its molecular formula, C12H18N2O2S, reflects a balanced hydrophobicity and polarity, making it valuable for modulating pharmacokinetic properties in medicinal chemistry.
Recent studies highlight the role of N-methyl-4-piperidin-4-ylbenzenesulfonamide in targeting G-protein-coupled receptors (GPCRs), a hotspot in neurodegenerative disease and oncology research. Researchers are exploring its potential as a scaffold for designing allosteric modulators, addressing trending topics like "precision medicine" and "targeted therapy." The compound's sulfonamide group also contributes to hydrogen bonding interactions, a key factor in fragment-based drug design (FBDD), which aligns with current AI-driven drug discovery trends.
From a synthetic perspective, CAS 119737-34-7 is synthesized via nucleophilic substitution reactions between 4-piperidinylbenzenesulfonyl chloride and methylamine. Its purity (>98% by HPLC) and stability under physiological pH conditions make it suitable for high-throughput screening (HTS) assays. Analytical techniques like NMR spectroscopy and mass spectrometry confirm its structural integrity, while computational models predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles—a frequently searched topic in pharmaceutical forums.
Industrial applications of N-methyl-4-piperidin-4-ylbenzenesulfonamide extend to agrochemicals and material science. Its piperidine core is leveraged in developing corrosion inhibitors, resonating with sustainability-focused searches like "green chemistry solutions." Additionally, patent databases reveal its utility in photoactive materials for OLEDs, tapping into the booming demand for energy-efficient technologies.
Safety and handling of CAS 119737-34-7 follow standard laboratory protocols. While not classified as hazardous, proper PPE (gloves, goggles) is recommended during manipulation. Storage at 2–8°C in amber vials ensures long-term stability—a practical detail often queried by laboratory technicians. Regulatory compliance with REACH and TSCA frameworks further underscores its commercial viability.
In conclusion, N-methyl-4-piperidin-4-ylbenzenesulfonamide exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from central nervous system (CNS) drug candidates to advanced materials—position it as a compound of enduring relevance. Ongoing research into its structure-activity relationships (SAR) promises to unlock new therapeutic avenues, making it a staple in both academic and industrial settings.
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